![molecular formula C18H22N2O3S B5860329 N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)
N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes.
作用机制
DEAB inhibits N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide by binding to the enzyme's active site and blocking the conversion of aldehydes to their corresponding carboxylic acids. This compound plays a key role in the detoxification of endogenous and exogenous aldehydes, which are highly reactive and can damage cellular components such as proteins and DNA. By inhibiting this compound, DEAB increases the accumulation of toxic aldehydes, leading to cell death or differentiation.
Biochemical and Physiological Effects:
DEAB has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, DEAB induces apoptosis and inhibits cell proliferation, migration, and invasion. In stem cells, DEAB promotes differentiation and inhibits self-renewal. In embryonic development, DEAB disrupts the formation of the neural crest and the development of the heart and the craniofacial structures.
实验室实验的优点和局限性
DEAB has several advantages as a research tool, including its high potency, specificity, and stability. DEAB is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, DEAB has some limitations, including its potential toxicity, off-target effects, and limited solubility in aqueous solutions. Researchers should carefully evaluate the potential risks and benefits of using DEAB in their experiments and consider alternative inhibitors or approaches if necessary.
未来方向
There are several future directions for research on DEAB and its applications. One direction is to explore the role of N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide in different physiological and pathological processes, such as aging, neurodegeneration, and inflammation. Another direction is to develop more potent and selective this compound inhibitors that can be used in clinical settings, such as cancer therapy and stem cell transplantation. Finally, researchers can investigate the molecular mechanisms underlying the effects of DEAB and this compound inhibition, such as the regulation of gene expression, signaling pathways, and epigenetic modifications.
合成方法
DEAB can be synthesized by reacting 3-aminobenzamide with 4-methylbenzenesulfonyl chloride in the presence of diethylamine. The reaction yields a white crystalline solid that can be purified by recrystallization from ethanol.
科学研究应用
DEAB has been used in a variety of scientific research applications, including cancer research, stem cell research, and developmental biology. In cancer research, DEAB has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. In stem cell research, DEAB has been used to identify and isolate cells with high N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide activity, which are believed to have stem cell-like properties. In developmental biology, DEAB has been used to study the role of this compound in embryonic development.
属性
IUPAC Name |
N,N-diethyl-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)18(21)15-7-6-8-16(13-15)19-24(22,23)17-11-9-14(3)10-12-17/h6-13,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBSIEFOSIPSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

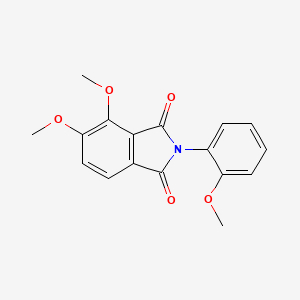
![methyl 1-[2-(benzylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5860255.png)

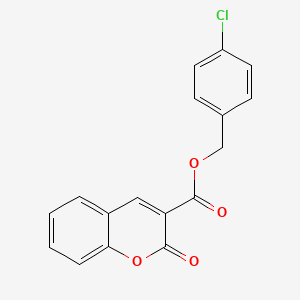
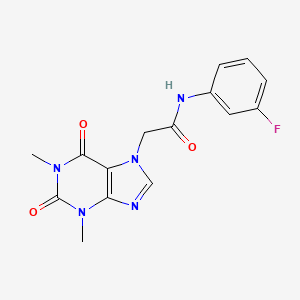

![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)
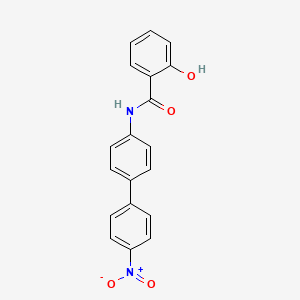
![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
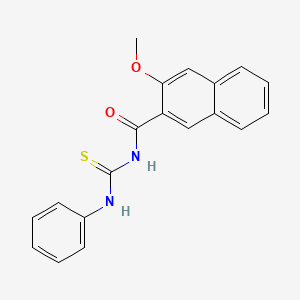
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)